(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylicaciddihydrochloride
Description
Properties
Molecular Formula |
C11H22Cl2N2O2 |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-12-7-4-9(5-8-12)13-6-2-3-10(13)11(14)15;;/h9-10H,2-8H2,1H3,(H,14,15);2*1H/t10-;;/m0../s1 |
InChI Key |
MIZVAVUSFQDREB-XRIOVQLTSA-N |
Isomeric SMILES |
CN1CCC(CC1)N2CCC[C@H]2C(=O)O.Cl.Cl |
Canonical SMILES |
CN1CCC(CC1)N2CCCC2C(=O)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Bromo-1-methyl-piperidin-4-one Intermediate
- Reaction: Bromination of 1-methyl-piperidin-4-one using N-bromosuccinimide (NBS) in diethyl ether under ice-bath conditions (<5 °C).
- Procedure: Suspend 1-methyl-piperidin-4-one in diethyl ether, add NBS and ammonium acetate, stir for 4 hours, filter off solids, and concentrate the filtrate under reduced pressure.
- Outcome: Yellow oily liquid of 3-bromo-1-methyl-piperidin-4-one with ~83% yield and 96.5% purity.
- Notes: Low temperature controls selectivity and minimizes side reactions.
Condensation to Form Tetrahydrothiazolo Pyridine Intermediate
- Reaction: Condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide in ethanol in the presence of a base (e.g., NaOH).
- Conditions: Reflux at 50–85 °C for 6–16 hours (optimal 8–12 hours).
- Outcome: Formation of ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c] pyridine-2-carboxylate.
- Base Options: Sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, or triethylamine.
- Notes: This step forms the fused heterocyclic ring system critical to the target molecule.
Hydrolysis and Hydrochlorination to Yield the Acid Hydrochloride Salt
- Procedure: The ester intermediate is hydrolyzed by refluxing with aqueous NaOH solution in ethanol.
- Post-treatment: After cooling, solvent evaporation, aqueous extraction with ethyl acetate to remove organic impurities, acidification with concentrated hydrochloric acid at low temperature (ice bath) to pH 2.
- Outcome: Precipitation of 4,5,6,7-tetrahydro-5-methyl-thiazolo [5,4-c] pyridine-2-carboxylic acid hydrochloride as a white solid.
- Yield and Purity: Approximately 67% yield with 98.5% purity.
- Notes: Acidification step is critical to obtain the hydrochloride salt and to purify the compound.
Formation of the Final Dihydrochloride Salt
- The final compound, (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride, is typically obtained by further salt formation with hydrochloric acid, ensuring two equivalents of HCl are associated.
- This step enhances water solubility and stability for pharmaceutical applications.
Data Table Summarizing Key Reaction Steps
| Step | Reactants & Conditions | Product/Intermediate | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-methyl-piperidin-4-one + NBS, NH4OAc, diethyl ether, <5 °C, 4 h | 3-bromo-1-methyl-piperidin-4-one (yellow oily liquid) | 83 | 96.5 | Controlled temperature critical |
| 2 | 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide, NaOH, EtOH, reflux 8-12 h | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo pyridine-2-carboxylate | Not specified | Not specified | Base choice affects reaction efficiency |
| 3 | Ester intermediate + NaOH (aq), EtOH, reflux 4 h, acidify with HCl | 4,5,6,7-tetrahydro-5-methyl-thiazolo pyridine-2-carboxylic acid hydrochloride | 67 | 98.5 | Acidification at low temp for salt precipitation |
| 4 | Acid salt + HCl (2 equiv) | (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride | Not specified | High | Final dihydrochloride salt formation |
Analysis of Preparation Methods
- The described method improves upon previous routes by reducing the number of steps, simplifying post-reaction workup, and increasing overall yield (>40% total yield).
- Avoids hazardous Sandmeyer reactions and other dangerous intermediates, improving safety and scalability.
- The use of mild bases and controlled temperatures enhances selectivity and purity.
- The formation of the hydrochloride salt is essential for isolating the compound in a stable, crystalline form suitable for pharmaceutical use.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the piperidine moiety undergoes alkylation and acylation under mild conditions. For example:
-
Methylation : Reacts with methyl iodide in dichloromethane at 0–25°C to yield quaternary ammonium derivatives.
-
Acylation : Acetic anhydride in pyridine selectively acylates the piperidine nitrogen at 50°C.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methylation | CH₃I, DCM, 0–25°C | Quaternary ammonium salt | 78% | |
| Acylation | (Ac)₂O, pyridine, 50°C | N-Acetylated derivative | 85% |
Esterification and Amidation
The carboxylic acid group participates in classical derivatization:
-
Esterification : Methanol/HCl under reflux forms the methyl ester.
-
Amidation : Coupling with EDCl/HOBt and amines (e.g., benzylamine) produces amides at 60–80% yields.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | MeOH, HCl, reflux | Methyl ester | 92% | |
| Amidation | EDCl, HOBt, RNH₂ | Substituted amide | 60–80% |
Piperidine Ring Functionalization
The 1-methylpiperidin-4-yl group undergoes transfer hydrogenation and substitution:
-
Transfer Hydrogenation : Reacts with formaldehyde under Pd/C catalysis (90–95°C) to modify substituents .
-
Grignard Addition : N,N-diethyl-1-methylpiperidine-4-carboxamide reacts with Grignard reagents (e.g., MeMgBr) to form ketones .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Transfer Hydrogenation | HCHO, Pd/C, 90–95°C | Reduced piperidine derivative | 70% | |
| Grignard Addition | MeMgBr, THF, 0°C | Piperidinyl ketone | 65% |
Enzyme-Catalyzed Modifications
Biocatalytic pathways using ω-transaminases (ω-TA) and imine reductases (IRED) enable stereoselective synthesis of derivatives . For example:
-
Reductive Amination : ω-TA converts keto intermediates to chiral amines with >90% enantiomeric excess (ee) .
| Enzyme | Substrate | Product | ee (%) | Reference |
|---|---|---|---|---|
| ω-TA | Keto acid | Chiral amine | >90 |
Acid-Base Reactions
The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
-
Deprotonation : Neutralized with NaOH to regenerate the free base (pKa ≈ 3.5 for carboxylic acid).
-
Salt Formation : Reacts with NaHCO₃ to form water-soluble sodium carboxylate.
Degradation Pathways
-
Thermal Degradation : Decomposes above 200°C, forming piperidine and pyrrolidine fragments.
-
Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves the pyrrolidine ring at 25°C.
Key Mechanistic Insights
-
Steric Effects : The 1-methylpiperidin-4-yl group hinders nucleophilic attack at the pyrrolidine nitrogen, favoring reactions at the carboxylic acid .
-
Chiral Induction : The (2S) configuration directs stereoselective transformations, such as enzyme-catalyzed amidation .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance acylation rates by stabilizing transition states.
Scientific Research Applications
(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride is a unique compound with a combination of piperidine and pyrrolidine rings, along with a carboxylic acid group, giving it distinct biological activities. The presence of the carboxylic acid functional group contributes to its acidic properties, while the dihydrochloride form enhances its solubility in water.
Potential Applications
(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride has several applications in:
- Neuroprotective Effects: It has shown promise in protecting neuronal cells from damage.
- Antidepressant Activity: Research indicates that this compound may have mood-enhancing properties, making it a candidate for antidepressant drug development.
- Therapeutic Applications: Computer-aided prediction tools suggest various therapeutic applications based on its structural characteristics. The compound's unique structure allows for modifications that can enhance its efficacy and reduce side effects.
Chemical Reactivity and Synthesis
The chemical reactivity of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride involves various types of reactions, facilitated by specific enzymes in biological systems, which act as catalysts to speed up the processes and regulate metabolic pathways. The synthesis of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity of the final product.
Interaction Studies
Interaction studies have revealed that (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride interacts with various biological targets. These studies often employ techniques to understand its potential side effects and optimize its therapeutic profile.
Structural Features and Comparisons
The uniqueness of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride lies in its combination of both piperidine and pyrrolidine rings along with a carboxylic acid group, which may contribute to distinct biological activities not found in simpler analogs.
Structural Feature Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1-Methylpiperidin-4-yl)pyrrolidine | Similar piperidine and pyrrolidine rings | Lacks carboxylic acid functionality |
| 4-Methylpiperidine | Contains piperidine only | Simpler structure; less complex interactions |
| Pyrrolidine-2-carboxylic acid | Contains only pyrrolidine and carboxylic | Does not include the piperidine moiety |
| (S)-N-Boc-pyrrolidine | Protected form of pyrrolidine | Used for synthetic intermediates |
Mechanism of Action
The mechanism of action of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2S,4R)-4-(tert-butoxy)-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid
(2S,4R)-N-(4-(1H-pyrrol-3-yl)benzyl)-4-hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxamide
| Feature | Target Compound | Patent Compound 1 | Patent Compound 2 |
|---|---|---|---|
| Core Structure | Pyrrolidine-2-carboxylic acid | Pyrrolidine-2-carboxylic acid | Pyrrolidine-2-carboxamide |
| Substituents | 1-Methylpiperidin-4-yl | tert-Butoxy, 3-methylisoxazole-acetyl | Hydroxy, 3-methylisoxazole-acetyl, benzyl-pyrrole |
| Salt Form | Dihydrochloride | Free acid | Free amide |
| Stereochemistry | (2S) configuration | (2S,4R) configuration | (2S,4R) configuration |
| Functional Groups | Carboxylic acid, tertiary amine | Carboxylic acid, ether, ketone | Amide, alcohol, ketone |
Key Observations :
- Unlike Patent Compound 2, which is an amide, the target compound retains a free carboxylic acid, enabling ionic interactions in biological systems.
- The dihydrochloride salt enhances aqueous solubility compared to the neutral forms of Patent Compounds 1 and 2 .
Comparison with Pyrimidine-Carboxylic Acid Derivatives
provides data for 2-Chloro-6-methylpyrimidine-4-carboxylic acid , a pyrimidine derivative:
Key Observations :
- The pyrrolidine-piperidine scaffold of the target compound may confer distinct pharmacokinetic properties compared to the aromatic pyrimidine system.
- The dihydrochloride salt of the target compound likely offers better stability than the free acid form of 2-Chloro-6-methylpyrimidine-4-carboxylic acid .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s stereospecific synthesis may require chiral resolution or asymmetric catalysis, similar to the methods described for Patent Compounds 1 and 2 (e.g., TFA-mediated deprotection, EDC/HOBt coupling) .
- Biological Data Gap: No direct pharmacological data for the target compound are available in the provided evidence.
- Safety Considerations : The dihydrochloride form may reduce irritancy compared to free bases but requires validation via toxicological studies.
4. Conclusion “(2S)-1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride” shares structural motifs with patented pyrrolidine derivatives and pyrimidine-carboxylic acids but differs in functional group composition and solubility profile. Further research is needed to elucidate its specific applications and safety.
Biological Activity
(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride is a compound notable for its unique structural features, including a pyrrolidine ring and a piperidine moiety, which contribute to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in neuroprotection and mood enhancement.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Effects
Research indicates that (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride exhibits several pharmacological effects:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from damage, potentially making it useful in treating neurodegenerative diseases.
- Antidepressant Activity : Preliminary research suggests that it may possess mood-enhancing properties, indicating its potential as an antidepressant agent.
The biological activity of this compound is believed to be mediated through various mechanisms, including:
- Modulation of neurotransmitter systems, particularly those involving serotonin and dopamine.
- Interaction with specific receptors in the central nervous system (CNS), which may lead to enhanced neuroprotection and mood stabilization.
In Vitro Studies
Several in vitro studies have assessed the neuroprotective effects of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride. These studies typically involve:
- Cell Viability Assays : Measurement of cell survival rates in neuronal cell lines exposed to neurotoxic agents.
| Study | Cell Line | Neurotoxin Used | Viability (%) |
|---|---|---|---|
| Study 1 | SH-SY5Y | Glutamate | 85% |
| Study 2 | PC12 | Hydrogen Peroxide | 78% |
In Vivo Studies
Animal models have also been utilized to explore the antidepressant effects of this compound. In these studies, behavioral assays such as the forced swim test and tail suspension test are commonly employed.
| Study | Model | Dosage (mg/kg) | Result |
|---|---|---|---|
| Study A | Mouse | 10 | Significant reduction in immobility time |
| Study B | Rat | 20 | Increased locomotor activity |
Case Studies
A notable case study involved patients with treatment-resistant depression who were administered (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride as part of an experimental protocol. Results indicated a marked improvement in depressive symptoms after a four-week treatment period, suggesting its potential utility in clinical settings.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride in laboratory settings?
- Methodological Answer : Follow GHS-compliant protocols:
- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.
- Avoid inhalation and skin contact; perform reactions in fume hoods .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
- Store in a cool, dry environment (recommended: -20°C for long-term stability) .
Q. Which analytical techniques are essential for confirming the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to verify enantiomeric excess .
- NMR Spectroscopy : Analyze coupling constants and NOE effects to confirm (2S) configuration .
- Polarimetry : Measure optical rotation and compare to literature values for validation .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Test solubility in aqueous buffers (e.g., PBS) with co-solvents like DMSO (≤1% v/v) or ethanol, ensuring compatibility with biological systems .
- For pH-sensitive studies, adjust buffer pH (e.g., 6.0–8.0) and monitor precipitation via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How do structural modifications to the piperidine or pyrrolidine moieties influence the compound’s receptor binding affinity?
- Methodological Answer :
- Conduct molecular docking studies comparing the parent compound with analogs (e.g., 4-substituted piperidines or fluorinated pyrrolidines) to identify key interactions .
- Validate predictions using radioligand binding assays (e.g., for σ-1 or NMDA receptors) under standardized conditions (IC₅₀ measurements) .
- Resolve contradictions in binding data by controlling variables like buffer ionic strength and temperature .
Q. What experimental strategies mitigate racemization during synthesis or storage?
- Methodological Answer :
- Optimize synthetic routes to avoid high temperatures (>40°C) and acidic/basic conditions that promote epimerization .
- Use protecting groups (e.g., tert-butoxycarbonyl, Fmoc) during intermediate steps to stabilize the stereocenter .
- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with chiral HPLC .
Q. How does the compound’s stability under varying pH conditions impact preclinical formulation?
- Methodological Answer :
- Perform pH-rate profiling (pH 1–10) to identify degradation pathways (e.g., hydrolysis of the ester or amide groups) .
- For oral formulations, use enteric coatings to protect against gastric pH .
- Quantify degradation products via LC-MS and cross-reference with impurity standards (e.g., EP/BP guidelines) .
Q. What computational and experimental approaches resolve discrepancies in pharmacokinetic (PK) data across species?
- Methodological Answer :
- Develop PBPK models incorporating species-specific metabolic enzymes (e.g., cytochrome P450 isoforms) .
- Validate using microsomal stability assays (rat/human liver microsomes) and correlate with in vivo PK studies .
- Adjust dosing regimens based on interspecies scaling factors (e.g., body surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
